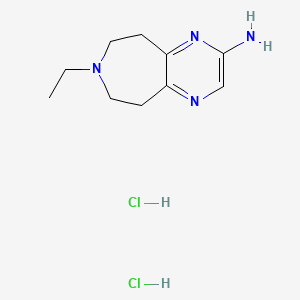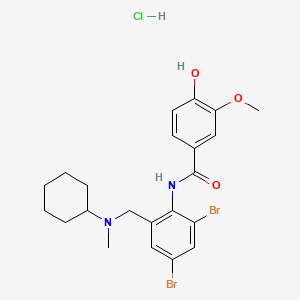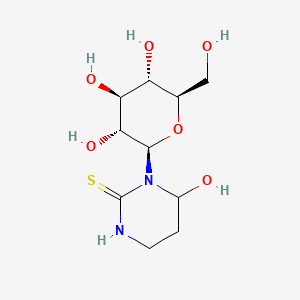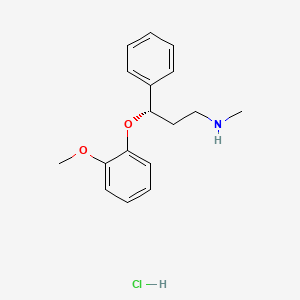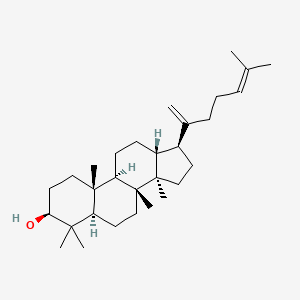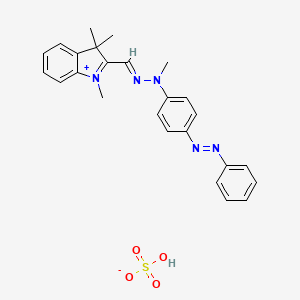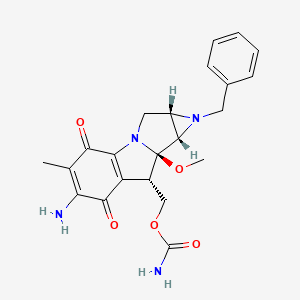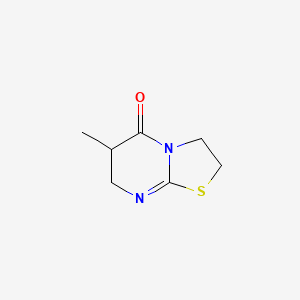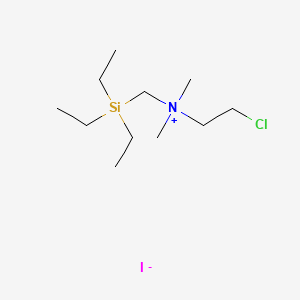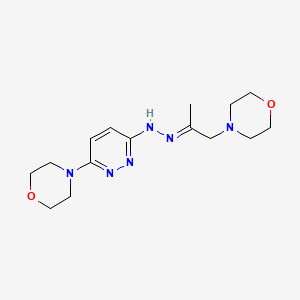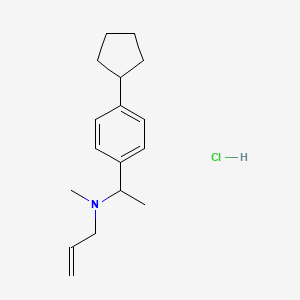
N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride is a chemical compound with a complex structure that includes an allyl group, a methyl group, and a cyclopentylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride typically involves multiple steps. One common method involves the alkylation of N-methyl-1-(4-cyclopentylphenyl)ethylamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes or receptors, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-N-methyl-1-(4-phenyl)ethylamine hydrochloride
- N-Allyl-N-methyl-1-(4-cyclohexylphenyl)ethylamine hydrochloride
- N-Allyl-N-methyl-1-(4-tert-butylphenyl)ethylamine hydrochloride
Uniqueness
N-Allyl-N-methyl-1-(4-cyclopentylphenyl)ethylamine hydrochloride is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
80649-48-5 |
|---|---|
Molecular Formula |
C17H26ClN |
Molecular Weight |
279.8 g/mol |
IUPAC Name |
N-[1-(4-cyclopentylphenyl)ethyl]-N-methylprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-4-13-18(3)14(2)15-9-11-17(12-10-15)16-7-5-6-8-16;/h4,9-12,14,16H,1,5-8,13H2,2-3H3;1H |
InChI Key |
OQPAXFFWCYZOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCC2)N(C)CC=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


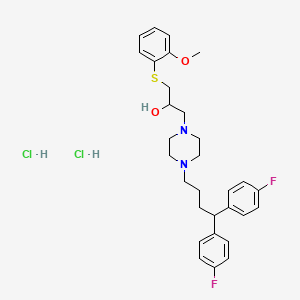
![(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate](/img/structure/B12764136.png)
